L-Ornithine L-aspartate

Übersicht

Beschreibung

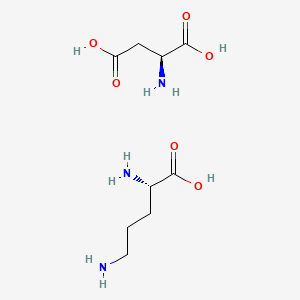

L-Ornithine L-aspartate is a compound formed by the combination of two amino acids, L-ornithine and L-aspartate. It is primarily used in the management of hepatic encephalopathy, a condition associated with liver dysfunction. The compound helps in reducing toxic ammonium levels in the blood by facilitating its conversion into urea and glutamine .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Herstellung von L-Ornithin-L-Aspartat umfasst das Lösen von L-Ornithin-alpha-Ketoglutarat, L-Ornithin-Citrat oder L-Ornithin-Malat in Wasser, gefolgt von der Zugabe von L-Asparaginsäure. Der pH-Wert der Lösung wird auf 7,0–8,0 eingestellt, und Aktivkohle wird zur Entfärbung hinzugefügt. Die Lösung wird dann filtriert und ein organisches Lösungsmittel wird zur Induktion der Kristallisation hinzugefügt. Die erhaltenen Kristalle werden filtriert und getrocknet .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird L-Ornithinhydrochlorid mit deionisiertem Wasser vermischt, und Anionenaustauscherharz wird hinzugefügt. Die Mischung wird gerührt, und der Chloridionengehalt wird mit einer Silbernitratlösung ermittelt. Anschließend wird Aspartat hinzugefügt, und das Harz wird entfernt. Das Filtrat wird konzentriert, mit Aktivkohle entfärbt, und absoluter Ethylalkohol wird tropfenweise hinzugefügt. Die Lösung wird auf Raumtemperatur abgekühlt, um Kristalle zu trennen, die dann getrocknet werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Ornithin-L-Aspartat unterliegt verschiedenen chemischen Reaktionen, einschließlich der Transaminierung, bei der L-Ornithin über den Ornithin-Aminotransferase-Weg in Glutamat umgewandelt wird. L-Aspartat kann je nach seiner Konzentration an exzitatorischen Reaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Transaminierung: Erfordert das Enzym Ornithin-Aminotransferase.

Decarboxylierung: Umfasst die Entfernung einer Carboxylgruppe, oft durch Enzyme vermittelt.

Hauptsächlich gebildete Produkte:

Glutamat: Wird durch die Transaminierung von L-Ornithin gebildet.

Harnstoff und Glutamin: Produziert durch die Einarbeitung von Ammoniak in den Harnstoffzyklus.

Wissenschaftliche Forschungsanwendungen

Hepatic Encephalopathy Treatment

Overview : Hepatic encephalopathy is a neuropsychiatric condition resulting from liver dysfunction, characterized by elevated ammonia levels in the blood. LOLA has been extensively studied for its ability to mitigate this condition.

- Clinical Trials : Multiple randomized controlled trials have demonstrated the efficacy of LOLA in treating both overt and covert hepatic encephalopathy. A notable study showed that patients receiving LOLA exhibited significant improvements in neurological function, with approximately 90% experiencing either improvement or resolution of symptoms .

- Intravenous vs. Oral Administration : A clinical trial compared intravenous and oral LOLA in patients with chronic liver disease. Results indicated that both forms effectively reduced ammonia levels and improved grades of hepatic encephalopathy, although intravenous administration showed slightly better outcomes .

Hepatoprotection

Mechanisms of Action : LOLA is believed to exert hepatoprotective effects through several mechanisms:

- Ammonia Detoxification : As a substrate for the urea cycle, LOLA enhances urea production in hepatocytes, facilitating the detoxification of ammonia .

- Activation of Glutamine Synthetase : It promotes glutamine synthesis, which plays a crucial role in ammonia detoxification and cellular metabolism .

- Antioxidant Properties : LOLA may enhance glutathione synthesis, reducing oxidative stress and protecting liver cells from damage .

Clinical Findings : Studies have reported that LOLA administration resulted in decreased liver enzyme activities and improved liver function markers in patients with non-alcoholic fatty liver disease (NAFLD) and cirrhosis .

Effects on Sarcopenia

Recent research has highlighted LOLA's potential role in addressing sarcopenia, particularly in patients with chronic liver disease. The compound has been shown to improve muscle mass and function, which is critical for overall health and recovery in these patients .

Additional Applications

While primarily studied for liver-related conditions, LOLA has also been explored for other potential uses:

- Athletic Performance : Some studies suggest that LOLA may enhance athletic performance by reducing ammonia accumulation during intense exercise; however, evidence supporting this application remains limited .

- Urea Cycle Disorders : In patients with urea cycle disorders, LOLA has been investigated as a treatment option to help manage ammonia levels effectively .

Case Studies and Clinical Evidence

Wirkmechanismus

L-Ornithine L-aspartate exerts its effects by entering the urea cycle, where L-ornithine activates carbamoyl phosphate synthetase, and L-aspartate stimulates arginase. This leads to the conversion of toxic ammonium into urea and glutamine, which are then excreted from the body. Additionally, L-ornithine can be converted to glutamate, which plays a role in neurotransmission .

Vergleich Mit ähnlichen Verbindungen

L-ornithine: An amino acid involved in the urea cycle.

L-aspartate: An amino acid that participates in the synthesis of other amino acids and neurotransmitters.

Comparison: L-Ornithine L-aspartate is unique in its combined ability to reduce ammonium levels and support liver function. Unlike L-ornithine or L-aspartate alone, the combination provides a synergistic effect that enhances its therapeutic efficacy in treating hepatic encephalopathy .

Biologische Aktivität

L-Ornithine L-aspartate (LOLA) is a compound composed of the amino acids ornithine and aspartate, known for its significant biological activities, particularly in hepatic metabolism and neuroprotection. This article provides a comprehensive overview of LOLA's biological activity, supported by research findings, case studies, and data tables.

LOLA serves multiple roles in the body, primarily through its involvement in the urea cycle and its effects on ammonia detoxification. The following mechanisms have been identified:

- Urea Cycle Activation : LOLA enhances the activity of carbamoyl phosphate synthetase I and arginase, both critical enzymes in urea synthesis. This leads to increased urea production and decreased plasma ammonia levels, which is particularly beneficial for patients with liver dysfunction .

- Glutamine Synthesis : By stimulating glutamine synthetase activity in muscle tissue, LOLA promotes the conversion of excess ammonia into glutamine, a non-toxic transporter of ammonia in the bloodstream .

- Hepatoprotection : LOLA has demonstrated hepatoprotective properties, reducing liver enzyme levels and improving clinical outcomes in patients with chronic liver disease. This includes improvements in Child-Pugh scores and reductions in hepatic encephalopathy symptoms .

Clinical Efficacy

Numerous studies have evaluated the efficacy of LOLA in various clinical settings:

Case Studies

- Chronic Liver Disease : A systematic review indicated that LOLA significantly improves mental state and reduces hyperammonemia in cirrhotic patients with hepatic encephalopathy. Patients showed marked improvements using the West Haven criteria for assessing encephalopathy severity .

- Non-Alcoholic Steatohepatitis (NASH) : Research involving mouse models of NASH revealed that LOLA administration reduced blood ammonia levels and improved liver function markers. The compound was shown to enhance metabolic processes that mitigate liver damage during NASH progression .

Research Findings

- A meta-analysis indicated that LOLA treatment led to significant reductions in serum ammonia levels and improvements in psychometric test scores among patients with hepatic encephalopathy .

- A study on Parkinson's disease models demonstrated that LOLA restored mitochondrial function and modulated calcium homeostasis, suggesting neuroprotective effects beyond liver health .

Data Tables

The following table summarizes key findings from various studies on the biological activity of LOLA:

Eigenschaften

IUPAC Name |

(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUZXIMQZIMPSQ-ZBRNBAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883964 | |

| Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-94-2 | |

| Record name | Ornithine aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA08T3B97O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.